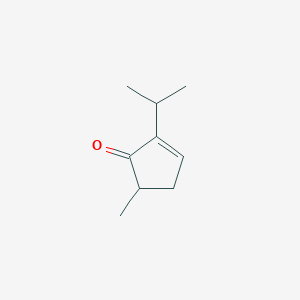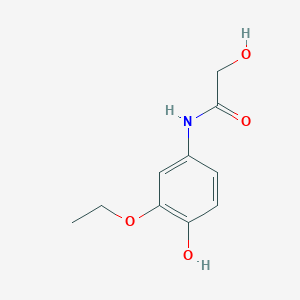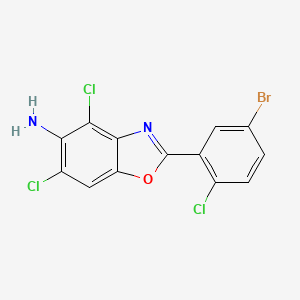![molecular formula C12H20 B13806447 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane CAS No. 69219-08-5](/img/structure/B13806447.png)
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic heptane ring system with a dimethylpropenyl substituent.
Vorbereitungsmethoden
The synthesis of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions typically involve the use of light to initiate the cycloaddition process, followed by subsequent transformations to achieve the desired product.
Analyse Chemischer Reaktionen
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds, including potential drug candidates. The compound’s unique structure makes it valuable for studying stereochemical effects and molecular interactions .
Wirkmechanismus
The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 2,5-disubstituted bicyclo[2.1.1]hexanes . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The unique dimethylpropenyl substituent in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69219-08-5 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
2-(2-methylbut-3-en-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)11-8-9-5-6-10(11)7-9/h4,9-11H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
LQWPEESSURHXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
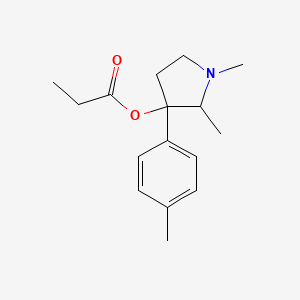
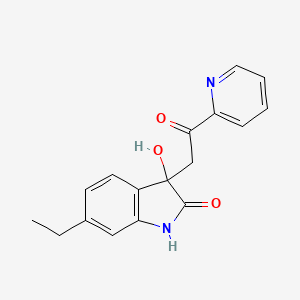
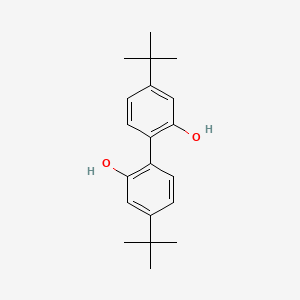
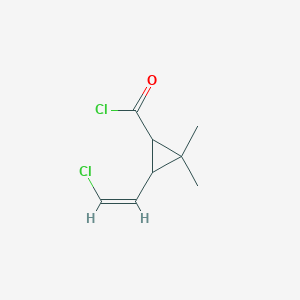
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
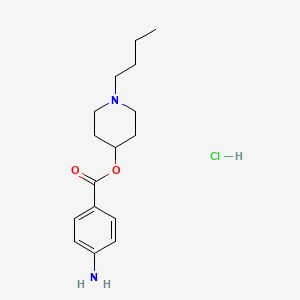
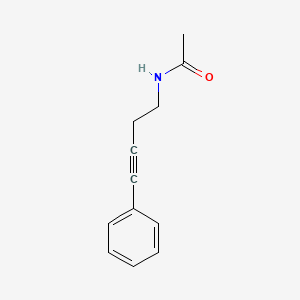
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
